CMC and Surface Excess: Octyl Homologue Occupies a Distinct Performance Niche Between Short- and Long-Chain Analogues
Dimethyl(octyl)sulfanium bromide exhibits a critical micelle concentration (CMC) of 6.5 mM and a surface excess concentration (Γ∞) of 2.8 µmol/m², measured via surface tension titration in pure water at 25 °C [1]. In the same study, the C10 and C12 dimethylsulfonium bromide analogues demonstrated CMCs approximately one and two orders of magnitude lower, respectively, while the C6 analogue exhibited a significantly higher CMC. This places the C8 compound in a transitional hydrophobicity regime where it remains sufficiently water-soluble for homogeneous aqueous-phase reactions yet sufficiently surface-active for effective interfacial adsorption [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) & Surface Excess (Γ∞) |
|---|---|
| Target Compound Data | CMC = 6.5 mM; Γ∞ = 2.8 µmol/m² |
| Comparator Or Baseline | C10 analogue: CMC ~0.65 mM; C12 analogue: CMC ~0.065 mM; C6 analogue: CMC >13 mM |
| Quantified Difference | CMC of C8 is ~10× higher than C10 and ~100× higher than C12; approximately 50% lower than C6 analogue |
| Conditions | Surface tension titration, pure water, 25 °C |
Why This Matters
For reactions or formulations requiring both surfactant activity and compatibility with aqueous media—such as emulsion polymerization or homogeneous catalysis—the C8 homologue avoids the solubility limitations of the C12 and C16 analogues while delivering substantially greater surface activity than the C6 homologue.
- [1] Putlitz, B. z., Hentze, H. P., Landfester, K., & Antonietti, M. (2000). New Cationic Surfactants with Sulfonium Headgroups. Langmuir, 16(6), 3214–3220. View Source
